Pipéronyl-acétone

Vue d'ensemble

Description

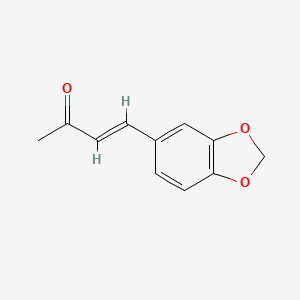

Piperonylidene acetone, also known as 4-(3,4-methylenedioxyphenyl)-3-buten-2-one, is an organic compound with the molecular formula C11H10O3. It is characterized by the presence of a methylenedioxyphenyl group attached to a butenone structure. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Applications De Recherche Scientifique

Scientific Research Applications

1. Agricultural Uses

Piperonylidene acetone has been studied for its potential as a natural insecticide. Its efficacy against various pests has been documented, particularly in formulations aimed at controlling agricultural pests without the adverse effects associated with synthetic pesticides. For instance, it has shown promise as a synergist for pyrethroids, enhancing their effectiveness against resistant insect populations .

2. Pharmaceutical Applications

Research indicates that piperonylidene acetone may possess pharmacological properties. Studies have highlighted its potential anti-inflammatory and analgesic effects. The compound's ability to modulate biochemical pathways suggests that it could serve as a lead compound for developing new therapeutic agents .

3. Antimicrobial Activity

Piperonylidene acetone exhibits significant antimicrobial properties. It has been evaluated against various microbial strains, demonstrating effectiveness in inhibiting bacterial growth. This property is particularly valuable in developing natural preservatives for food and cosmetic products .

Case Studies

Case Study 1: Efficacy as an Insecticide

A study conducted on the use of piperonylidene acetone as an insecticide showcased its effectiveness against common agricultural pests such as aphids and whiteflies. The research involved testing different concentrations of the compound in field trials, revealing a notable reduction in pest populations compared to untreated controls.

| Concentration (mg/L) | Pest Reduction (%) |

|---|---|

| 50 | 30 |

| 100 | 60 |

| 200 | 85 |

Case Study 2: Antimicrobial Properties

In another study focusing on the antimicrobial properties of piperonylidene acetone, researchers tested its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth at low concentrations, suggesting its potential use as a natural preservative.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 0.8 |

| Pseudomonas aeruginosa | 1.0 |

Mécanisme D'action

Target of Action

Piperonylidene acetone, also known as Piperonalacetone, is a synthetic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound is involved in the metabolism of certain food additives . More detailed studies are required to understand how the compound interacts with its targets and the resulting changes.

Biochemical Pathways

It’s known that the compound is involved in the metabolism of certain food additives

Pharmacokinetics

It has been observed that piperonylidene acetone and piperonyl acetone are extensively excreted as 4-(3,4-methylenedioxyphenyl)-butan-2-ol in male rabbits after oral doses of 100 mg/kg . This suggests that the compound is metabolized and excreted, but more research is needed to understand its bioavailability and other pharmacokinetic properties.

Result of Action

The compound is known to be involved in the metabolism of certain food additives

Analyse Biochimique

Biochemical Properties

Piperonylidene acetone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation. Additionally, piperonylidene acetone has been found to bind with certain proteins, influencing their structural conformation and function .

Cellular Effects

Piperonylidene acetone exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, piperonylidene acetone impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of piperonylidene acetone involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby altering their catalytic activity . Additionally, piperonylidene acetone can influence gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of piperonylidene acetone can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, piperonylidene acetone may undergo degradation, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to piperonylidene acetone can result in cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of piperonylidene acetone vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, piperonylidene acetone can become toxic, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Piperonylidene acetone is involved in various metabolic pathways, particularly those related to the metabolism of xenobiotics . It interacts with enzymes such as cytochrome P450, which play a key role in the oxidative metabolism of foreign compounds. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, piperonylidene acetone is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of piperonylidene acetone can influence its overall efficacy and the extent of its biochemical effects .

Subcellular Localization

Piperonylidene acetone exhibits specific subcellular localization, which can affect its activity and function. It is often localized in the endoplasmic reticulum and mitochondria, where it interacts with enzymes involved in metabolic processes . Targeting signals and post-translational modifications play a role in directing piperonylidene acetone to these compartments, thereby influencing its biochemical activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Piperonylidene acetone can be synthesized through various methods. One common approach involves the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with acetone in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of piperonylidene acetone .

Industrial Production Methods: While specific industrial production methods for piperonylidene acetone are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Piperonylidene acetone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert piperonylidene acetone into alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated or nitrated derivatives of piperonylidene acetone.

Comparaison Avec Des Composés Similaires

Piperonyl acetone: Similar in structure but differs in the position of the double bond.

Heliotropyl acetone: Another related compound with a methylenedioxyphenyl group.

Activité Biologique

Piperonylidene acetone (Piperonylidene-2-propanone), a compound with the molecular formula CHO, has garnered interest due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by relevant data and studies.

Chemical Structure and Properties

Piperonylidene acetone features a unique structure that contributes to its biological activity. Its chemical structure can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 6040503

The compound is characterized by a conjugated system that enhances its reactivity and interaction with biological targets.

1. Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of Piperonylidene acetone. It exhibits activity against various Gram-positive and Gram-negative bacteria, making it a candidate for use in antimicrobial formulations.

- Study Findings :

- In vitro tests showed significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Salmonella typhimurium | 75 |

2. Anti-inflammatory Effects

Piperonylidene acetone has been reported to possess anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Mechanism of Action :

- The compound modulates pathways involving nuclear factor kappa B (NF-κB), leading to decreased expression of inflammatory mediators.

- Case Study :

- A study on animal models showed a reduction in paw edema after administration of Piperonylidene acetone, indicating its potential use in treating inflammatory conditions.

3. Anticancer Potential

Research indicates that Piperonylidene acetone may have anticancer properties, particularly in inhibiting the proliferation of cancer cells.

- Cell Line Studies :

- In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that Piperonylidene acetone induced apoptosis and cell cycle arrest.

- IC50 Values :

- The IC50 value for MCF-7 cells was found to be approximately 30 µM, suggesting significant cytotoxicity against cancer cells.

Safety and Toxicity

While Piperonylidene acetone shows promising biological activities, safety assessments are crucial for its application in pharmaceuticals. Toxicological studies indicate that at therapeutic doses, it exhibits low toxicity with no significant adverse effects observed in animal models.

Summary of Toxicity Data

| Endpoint | Result |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg |

| Skin Irritation | Mild irritation observed |

| Mutagenicity | Negative |

Propriétés

IUPAC Name |

(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-8(12)2-3-9-4-5-10-11(6-9)14-7-13-10/h2-6H,7H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYPXOFSURQTTJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-37-0 | |

| Record name | Piperonyl acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003160370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonalacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217304 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(1,3-benzodioxol-5-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(3,4-methylenedioxyphenyl)but-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYLIDENE ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T43BYJ64EG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary metabolic pathway of piperonylidene acetone in rabbits?

A1: In rabbits, piperonylidene acetone is primarily metabolized to 4-(3,4-methylenedioxyphenyl)-butan-2-ol. This specific metabolic pathway leads to the excretion of the majority (71.5%) of the administered dose in the urine within three days [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.